molecular formula C5H5F3N2O B026999 3-Trifluoromethyl-5-methylaminoisoxazole CAS No. 110235-19-3

3-Trifluoromethyl-5-methylaminoisoxazole

Cat. No.: B026999
CAS No.: 110235-19-3
M. Wt: 166.1 g/mol
InChI Key: JFCZUHSXUWJAIW-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-5-methylaminoisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

110235-19-3

Molecular Formula

C5H5F3N2O

Molecular Weight

166.1 g/mol

IUPAC Name

N-methyl-3-(trifluoromethyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C5H5F3N2O/c1-9-4-2-3(10-11-4)5(6,7)8/h2,9H,1H3

InChI Key

JFCZUHSXUWJAIW-UHFFFAOYSA-N

SMILES

CNC1=CC(=NO1)C(F)(F)F

Canonical SMILES

CNC1=CC(=NO1)C(F)(F)F

Synonyms

5-Isoxazolamine,N-methyl-3-(trifluoromethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium metal (0.28 g, 12.3 mmole) was dissolved in dry methanol (12.3 ml) and to this solution was added 3-trifluoromethyl-5-acetylaminoisoxazole (2.38 g, 12.26 mmole). After stirring at room temperature for 15 minutes, the mixture was concentrated in vacuo and dry benzene (12.3 ml) was added to the residue. The mixture was concentrated in vacuo and dry benzene (18.4 ml) and dimethyl sulfate (1.55 g, 12.3 mmole) were added to the residue, followed by refluxing for 2 hours. After cooling, the precipitated crystals were filtered off. The filtrate was washed with a 8% solution of sodium bicarbonate and concentrated in vacuo. A 5% solution of sodium hydroxide (11.8 g) was added to the residue and the mixture was sitrred at room temperature for 2 hours. It was extracted with methylene chloride and the methylene chloride layer was dried with anhydrous sodium sulfate. The extract was concentrated in vacuo and the resulting residue was recrystallized from cyclohexane to give the title compound as colorless columns. Yield: 1.41 g (65.4%). m.p. 48.5°-50.0° C.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
1.55 g
Type
reactant
Reaction Step Three

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